

A Technical Guide to High-Purity Boc-Tyr-OMe for Peptide Synthesis

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Compound of Interest

Compound Name: Boc-Tyr-OMe

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity N-Boc-L-tyrosine methyl ester (Boc-L-Tyr-OMe) and N-Boc-D-tyrosine methyl ester (Boc-D-Tyr-OMe), essential building blocks in solid-phase peptide synthesis (SPPS). This document details commercially available sources, comparative technical data, and standardized experimental protocols for their application in the synthesis of peptides for research and drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity **Boc-Tyr-OMe** in both its L- and D-enantiomeric forms. The quality and specifications of the product can vary between suppliers, making careful selection critical for the success of peptide synthesis. Below is a comparative summary of key quantitative data from prominent commercial sources.

Supplier	Product Name	Isomer	CAS Number	Purity	Molecular Weight	Melting Point (°C)	Optical Rotation
Chem-Impex	Boc-L-Tyr-OMe	L	4326-36-7	≥ 99% (HPLC) [1]	295.34[1]	100 - 108[1]	[α] _D 20 = 51 ± 3° (c=1 in CHCl ₃) [1]
Chem-Impex	Boc-D-Tyr-OMe	D	76757-90-9	≥ 98% (HPLC) [2]	295.34[2]	-	[α] _D 20 = -49 ± 2° (c=1 in CHCl ₃) [2]
Otto Chemie	Boc-L-tyrosine methyl ester	L	4326-36-7	98%+[3]	295.33[3]	100-104[3]	-
Sigma-Aldrich	Boc-Tyr-OMe	L	4326-36-7	97%	295.33	100-104	[α] _{22/D} +51°, c = 1 in chloroform
Thermo Scientific	N-Boc-L-tyrosine methyl ester	L	4326-36-7	99% (99.25% by HPLC on CoA) [4]	-	99 – 103.2[4]	[α] _{20/D} +49° (c=1, methanol) [4]
Thermo Scientific	N-Boc-D-tyrosine methyl ester	D	76757-90-9	96% (99.5% by HPLC on CoA) [5][6]	295.34[6]	-	-

MedChemExpress	Boc-L-Tyrosine methyl ester	L	4326-36-7	99.97% (HPLC) [7]	295.33[7]	-	-
BioCrick	Boc-Tyr-OMe	L	4326-36-7	>98%[8]	295.3[8]	-	-
Advanced ChemTech	Boc-Tyr-OMe	L	4326-36-7	-	-	-	-
Aapptec	Boc-Tyr-OMe	L	4326-36-7	-	-	-	-
Santa Cruz Biotechnology	Boc-Tyr-OMe	L	4326-36-7	-	295.33	-	-

Note: "-" indicates data not readily available in the provided search results. Purity can be reported in various ways (e.g., overall percentage, HPLC), and it is recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a generalized, detailed methodology for the incorporation of **Boc-Tyr-OMe** into a peptide chain using manual Boc-SPPS. This protocol is based on established procedures and can be adapted for automated synthesizers.

Resin Preparation and First Amino Acid Attachment

- **Resin Swelling:** Swell the desired resin (e.g., Merrifield or PAM resin, 0.5-1.0 mmol/g substitution) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.[9][10]

- Attachment of the C-terminal Amino Acid: For Merrifield resins, the first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.[\[9\]](#)[\[10\]](#)
 - Dissolve the Boc-amino acid in a mixture of ethanol and water.
 - Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs_2CO_3).
 - Lyophilize the solution to obtain the Boc-amino acid cesium salt.[\[9\]](#)
 - Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.[\[9\]](#)
 - Heat the mixture at 50°C for 12-24 hours.[\[9\]](#)
 - Wash the resin sequentially with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under vacuum.[\[9\]](#)

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

- Step 1: Boc Deprotection
 - Wash the peptide-resin with DCM.[\[9\]](#)
 - Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2-5 minutes (pre-wash).[\[9\]](#)[\[10\]](#)
 - Filter, and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.[\[9\]](#)[\[10\]](#)
 - Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then again with DCM to remove residual TFA.[\[9\]](#)[\[10\]](#)
- Step 2: Neutralization
 - Wash the peptide-resin with DMF.[\[9\]](#)

- Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.[\[9\]](#)
- Wash the resin extensively with DMF to remove excess base.[\[9\]](#)
- Step 3: Amino Acid Coupling
 - In a separate vessel, dissolve the next Boc-amino acid (e.g., **Boc-Tyr-OMe**, 3 equivalents) and an activating agent such as 1-Hydroxybenzotriazole (HOBt, 3 equivalents) in DMF.
 - Add N,N'-Dicyclohexylcarbodiimide (DCC, 3 equivalents) in DCM and allow the mixture to pre-activate for 10 minutes at 0°C.[\[9\]](#)
 - Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[\[9\]](#)
 - Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects free primary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.[\[9\]](#)

Final Cleavage and Deprotection

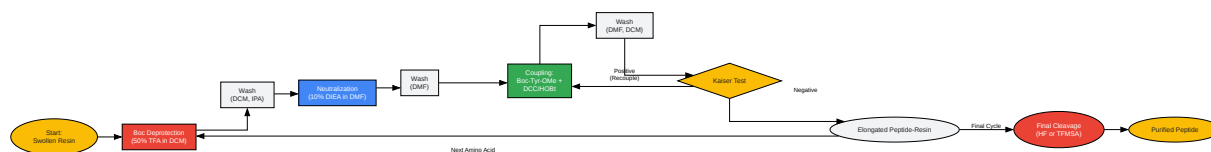
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

- Preparation: After the final elongation cycle and subsequent deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and methanol, then dry thoroughly under vacuum.[\[9\]](#)
- HF Cleavage:
 - This procedure requires specialized, HF-resistant equipment and must be performed with extreme caution in a well-ventilated fume hood.
 - Transfer the dried peptide-resin to the HF cleavage apparatus.

- Add a scavenger cocktail to trap reactive carbocations generated during cleavage. A common cocktail is a 9:1 mixture of liquid Hydrogen Fluoride (HF) and anisole.[\[11\]](#)
- Stir the mixture at 0°C for 1-2 hours.[\[9\]](#)
- Evaporate the HF under a stream of nitrogen.
- TFMSA Cleavage (Alternative to HF): Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative strong acid for cleavage.[\[12\]](#)
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the cleavage mixture.
 - Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.
 - Dry the crude peptide under vacuum.
 - The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

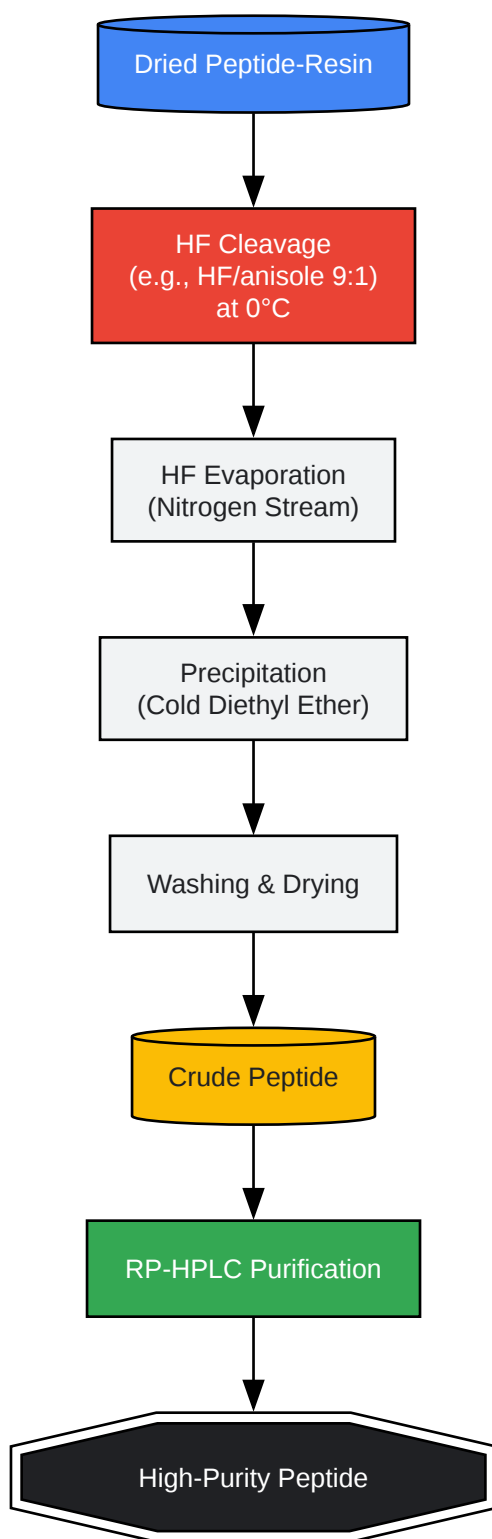
Visualizing the Workflow

The following diagrams illustrate the key processes in the application of **Boc-Tyr-OMe** in peptide synthesis.



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Caption: A single cycle of the Boc-SPPS workflow for peptide chain elongation.



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Caption: Workflow for the final cleavage and purification of the synthesized peptide.

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